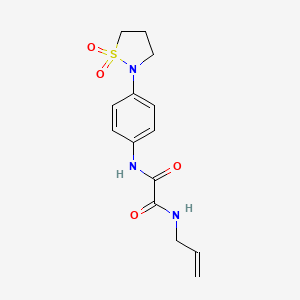

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

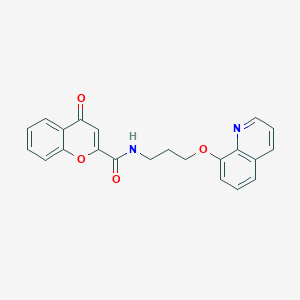

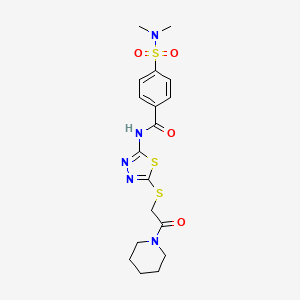

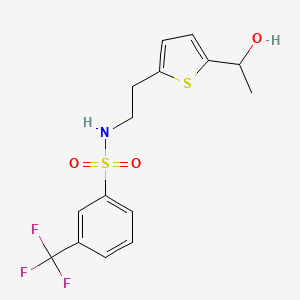

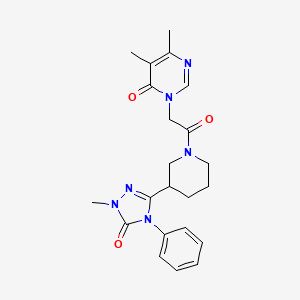

The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds often involves thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H17N3O4S. The molecule contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .Chemical Reactions Analysis

Thiazolidine derivatives, such as this compound, have been used in various chemical reactions . They are often used as vehicles in the synthesis of valuable organic combinations .Wissenschaftliche Forschungsanwendungen

Catalytic Systems and Chemical Reactions

Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used effectively in Goldberg amidation for coupling (hetero)aryl chlorides and amides. This includes the arylation of lactams and oxazolidinones, indicating potential applications in organic synthesis and pharmaceutical chemistry (De, Yin, & Ma, 2017).

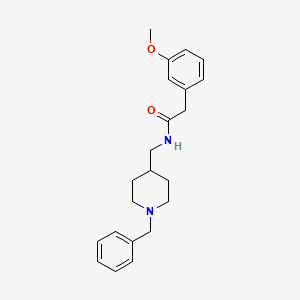

Allylation Reactions : N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been successfully prepared by reacting oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These reactions show variable degrees of stereoselectivity, which can be useful in asymmetric synthesis (Marcantoni, Mecozzi, & Petrini, 2002).

Synthesis of Aminoindolizidine : 1-Allyl-2-pyrroleimines, derived from oxazolidin-2-ones, have been used in the diastereoselective addition of allylmagnesium chloride. This leads to the synthesis of important secondary amines and further transformation into oxazolidinone derivatives (Albano, Gualandi, Monari, & Savoia, 2008).

Organic Synthesis Applications

Oxy-Alkylation of Allylamines : The oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 has been achieved using visible-light-driven palladium catalysis. This process, involving oxazolidinones, demonstrates potential for broader application in organic synthesis and pharmaceuticals (Sun, Ye, Zhou, Zeng, & Yu, 2018).

Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been utilized in the Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating excellent chemoselectivity and functional group tolerance. This process is significant for creating diverse N-arylation products (Bhunia, De, & Ma, 2022).

Antimicrobial Research

Antimicrobial Activities of Oxazolidinones : Studies on oxazolidinones, a class of antimicrobial agents, have shown effectiveness against various bacterial strains. This includes the study of novel oxazolidinone analogs like U-100592 and U-100766, indicating their significant role in addressing antibiotic resistance (Zurenko et al., 1996).

Linezolid and Protein Synthesis Inhibition : The oxazolidinone Linezolid has been found to inhibit the initiation of protein synthesis in bacteria, thereby presenting a unique mechanism of action for antimicrobial therapy (Swaney, Aoki, Ganoza, & Shinabarger, 1998).

Zukünftige Richtungen

The future directions for research on N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds are likely to involve further exploration of their diverse biological properties . The development of multifunctional drugs and the improvement of their activity should be a focus of research .

Eigenschaften

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAJGIHZQPAUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)

![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)